molecular formula C22H18Cl2N2O B11081444 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No.: B11081444
M. Wt: 397.3 g/mol
InChI Key: XPFUJUWJZQHDOY-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound with a complex structure that includes both dichlorophenoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals[][6].

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with structural similarities.

    Diclofop-methyl: A herbicide with a similar phenoxy structure.

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its combination of dichlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c1-15-6-2-3-7-16(15)13-26-20-9-5-4-8-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3

InChI Key

XPFUJUWJZQHDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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